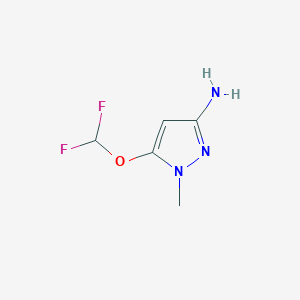

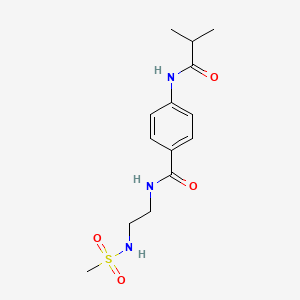

![molecular formula C13H11ClFNOS B2501088 2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide CAS No. 875160-08-0](/img/structure/B2501088.png)

2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide" is a chlorinated acetamide with a fluorophenyl and a thienyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar chlorinated acetamides, which can be used to infer certain aspects of the compound . These acetamides are of interest due to their potential biological activities and their structural properties .

Synthesis Analysis

The synthesis of chlorinated acetamides typically involves the acylation of an amine with an appropriate acid chloride or anhydride. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, the synthesis of various substituted phenyl acetamides was performed using substituted phenols as primary compounds . These methods could potentially be adapted for the synthesis of "2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of chlorinated acetamides is characterized by the presence of an amide group and various substituents on the phenyl ring. X-ray diffraction analysis, NMR, and IR spectroscopy are commonly used techniques for determining the structure of these compounds . The presence of substituents can influence the conformation of the molecule, as seen in the syn conformation of the N—H bond in relation to the ortho methyl group in 2-chloro-N-(2,4-dimethylphenyl)acetamide .

Chemical Reactions Analysis

Chlorinated acetamides can participate in various chemical reactions, primarily due to the reactivity of the amide group and the halogen substituents. The papers provided do not detail specific reactions for these compounds, but general reactions could include nucleophilic substitution of the chlorine atom or reactions involving the amide group, such as hydrolysis or condensation.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated acetamides are influenced by their molecular structure. The presence of halogen atoms and the amide group can affect the polarity, solubility, and melting point of these compounds. For instance, the polarity of certain chlorinated acetamides was determined using dipole moment measurements and quantum chemical calculations . Intermolecular hydrogen bonding, as observed in various crystal structures, can also impact the melting point and solubility .

Applications De Recherche Scientifique

Anti-Inflammatory Activity

- Synthesis of Derivatives : Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity. The chemical structures were confirmed using NMR, IR, and Mass spectra. Specifically, compounds 10a, 10b, and 10d demonstrated noteworthy anti-inflammatory activity (Sunder & Maleraju, 2013).

Thrombin Inhibition

- Thrombin Inhibitors : Certain 2-(2-Chloro-6-fluorophenyl)acetamides with specific substituents have been identified as potent thrombin inhibitors. This indicates a potential application in managing blood clotting disorders (Lee et al., 2007).

Potential Pesticides

- X-Ray Powder Diffraction Characterization : Several derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, have been characterized by X-ray powder diffraction, indicating their potential as pesticides. The study provides experimental data such as peak positions and unit cell parameters (Olszewska, Pikus, & Tarasiuk, 2008).

Antimicrobial Activity

- Synthesis and Screening : Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide were synthesized and screened for antimicrobial activity against various bacteria and fungi. This highlights its potential use in developing antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

Metabolism in Herbicides

- Herbicide Metabolism Study : A study compared the metabolism of chloroacetamide herbicides, including their transformation into various metabolites, in human and rat liver microsomes. This research provides insights into the metabolism and potential environmental impact of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).

Photovoltaic Efficiency and Ligand-Protein Interactions

- Spectroscopic and Quantum Studies : Studies on molecules like N -(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide provided insights into their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking studies indicated interactions with Cyclooxygenase 1 (COX1), suggesting potential biological applications (Mary et al., 2020).

Anticancer Agents

- Synthesis of Anticancer Compounds : New derivatives synthesized from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide were studied for their anticancer activity, indicating the potential of these compounds in cancer therapy (Evren et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNOS/c14-8-12(17)16-13(11-2-1-7-18-11)9-3-5-10(15)6-4-9/h1-7,13H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBZBHUOMMPHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=C(C=C2)F)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

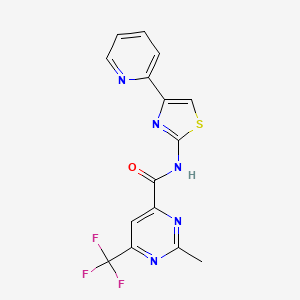

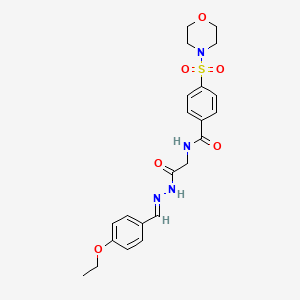

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide](/img/structure/B2501006.png)

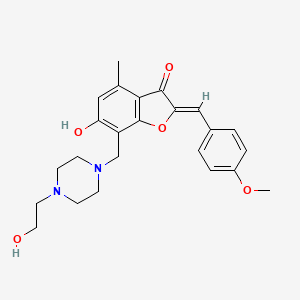

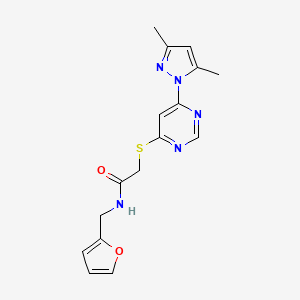

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2501009.png)

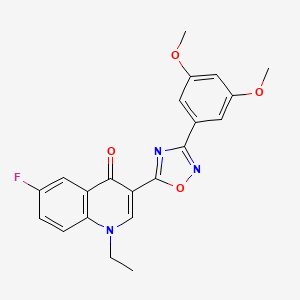

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2501010.png)

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2501013.png)

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]benzonitrile](/img/structure/B2501015.png)

![3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B2501016.png)

![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)